molecular formula C19H20N2O5 B590243 N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 CAS No. 1356382-80-3

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6

Cat. No.: B590243
CAS No.: 1356382-80-3
M. Wt: 362.332
InChI Key: PSRCBRUPIDLBSA-RZZUUQAWSA-N
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Description

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and applications. This compound is often used in biochemical assays and research, particularly in the study of enzyme activity and protein interactions.

Scientific Research Applications

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study the activity of proteases and other enzymes.

    Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent for pancreatic function tests.

    Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action for “N-Benzoyl-L-tyrosine p-amidobenzoic acid” involves its degradation to p-aminobenzoic acid by peptide hydrolases present in the human small intestinal mucosa .

Future Directions

The future directions of research could involve further studies on the degradation of “N-Benzoyl-L-tyrosine p-amidobenzoic acid” to p-aminobenzoic acid and its implications for assessing pancreatic and renal functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 typically involves the condensation of N-benzoyl-L-tyrosine with L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.

    Oxidation: The tyrosine residue in the compound can undergo oxidation, forming reactive intermediates.

    Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Hydrolysis: The major products are N-benzoyl-L-tyrosine and L-alanine.

    Oxidation: Oxidized derivatives of the tyrosine residue.

    Substitution: Substituted benzoyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic peptide used in enzyme assays.

    N-Succinyl-L-phenylalanine-p-nitroanilide: Used to study protease activity.

    N-Benzoyl-L-tyrosine ethyl ester: Employed in biochemical research.

Uniqueness

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its incorporation of the 13C6 isotope makes it particularly useful in studies involving mass spectrometry and other analytical techniques, providing a distinct advantage over similar compounds.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRUPIDLBSA-RZZUUQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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